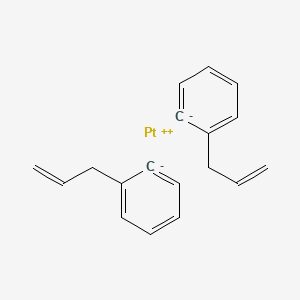
platinum(2+) bis(prop-2-en-1-ylbenzenide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinum(2+) bis(prop-2-en-1-ylbenzenide) is a coordination compound featuring a platinum ion coordinated with two prop-2-en-1-ylbenzenide ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of platinum(2+) bis(prop-2-en-1-ylbenzenide) typically involves the reaction of a platinum(II) precursor, such as platinum(II) chloride, with prop-2-en-1-ylbenzenide ligands under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and may require the use of a solvent like dichloromethane or toluene. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production of platinum(2+) bis(prop-2-en-1-ylbenzenide) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Platinum(2+) bis(prop-2-en-1-ylbenzenide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of platinum.
Reduction: It can be reduced to lower oxidation states or even elemental platinum.
Substitution: Ligands in the complex can be substituted with other ligands, leading to the formation of new complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using ligands like phosphines or amines under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(0) or platinum(I) species. Substitution reactions result in new platinum(II) complexes with different ligands.
Applications De Recherche Scientifique
Chemistry
In chemistry, platinum(2+) bis(prop-2-en-1-ylbenzenide) is used as a catalyst in various organic reactions, including hydrogenation, oxidation, and carbon-carbon coupling reactions. Its unique coordination environment allows for selective activation of substrates, making it valuable in synthetic chemistry.
Biology and Medicine
In biology and medicine, this compound is explored for its potential as an anticancer agent. Platinum-based compounds are known for their ability to bind to DNA and disrupt cellular processes, leading to cell death. Research is ongoing to evaluate the efficacy and safety of platinum(2+) bis(prop-2-en-1-ylbenzenide) in cancer treatment.
Industry
In industry, platinum(2+) bis(prop-2-en-1-ylbenzenide) is used in the development of advanced materials, such as conductive polymers and nanomaterials. Its catalytic properties are also leveraged in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of platinum(2+) bis(prop-2-en-1-ylbenzenide) involves its ability to coordinate with various substrates, facilitating chemical transformations. In biological systems, the compound can bind to DNA, forming cross-links that inhibit DNA replication and transcription. This leads to the activation of apoptotic pathways, resulting in cell death. The specific molecular targets and pathways involved depend on the nature of the ligands and the cellular context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Platinum(2+) bis(phenylacetylide): Similar in structure but with phenylacetylide ligands.
Platinum(2+) bis(allylbenzene): Features allylbenzene ligands instead of prop-2-en-1-ylbenzenide.
Platinum(2+) bis(benzyl): Contains benzyl ligands.
Uniqueness
Platinum(2+) bis(prop-2-en-1-ylbenzenide) is unique due to the presence of prop-2-en-1-ylbenzenide ligands, which provide distinct electronic and steric properties. These properties influence the compound’s reactivity and stability, making it suitable for specific applications that other similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
36344-09-9 |
|---|---|
Formule moléculaire |
C18H18Pt |
Poids moléculaire |
429.426 |
Nom IUPAC |
platinum(2+);prop-2-enylbenzene |
InChI |
InChI=1S/2C9H9.Pt/c2*1-2-6-9-7-4-3-5-8-9;/h2*2-5,7H,1,6H2;/q2*-1;+2 |
Clé InChI |
XFCPINBQAAHKRM-UHFFFAOYSA-N |
SMILES |
C=CCC1=CC=CC=[C-]1.C=CCC1=CC=CC=[C-]1.[Pt+2] |
Synonymes |
IBA; 7-Hydroxy-2(S)-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chroman-4-one |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-(1,3-Benzoxazol-2-ylhydrazinylidene)methyl]-2,6-ditert-butylphenol](/img/new.no-structure.jpg)
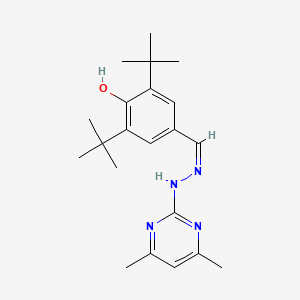

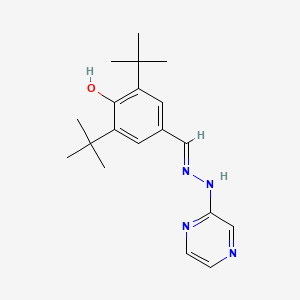
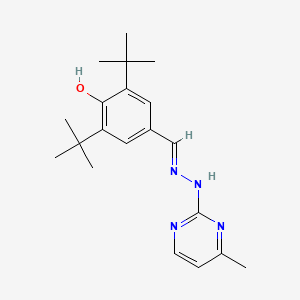
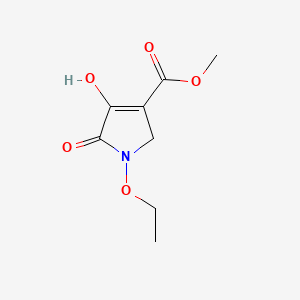
![2,7-Diamino-3-[(4-ethoxyphenyl)diazenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1191467.png)
![5-amino-4-[(3-methoxyphenyl)diazenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B1191470.png)
![5-amino-4-[(2-fluorophenyl)diazenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B1191472.png)
![2-amino-5-phenyl-3-{[3-(trifluoromethyl)phenyl]diazenyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191477.png)
![2-amino-3-(1,3-benzodioxol-5-yldiazenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191478.png)
![2-amino-5-methyl-3-{[3-(trifluoromethyl)phenyl]diazenyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191479.png)
![2-amino-5-phenyl-3-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191481.png)
![4-[(2-Amino-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-yl)diazenyl]benzenesulfonamide](/img/structure/B1191482.png)
